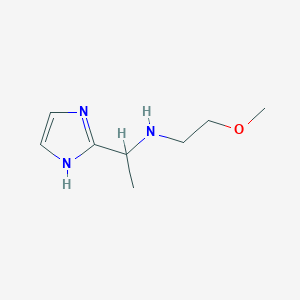

N-(1-(1H-Imidazol-2-yl)ethyl)-2-methoxyethanamine

Description

N-(1-(1H-Imidazol-2-yl)ethyl)-2-methoxyethanamine is an organic compound featuring a 1H-imidazole ring substituted with an ethyl group and a 2-methoxyethylamine side chain.

Properties

Molecular Formula |

C8H15N3O |

|---|---|

Molecular Weight |

169.22 g/mol |

IUPAC Name |

1-(1H-imidazol-2-yl)-N-(2-methoxyethyl)ethanamine |

InChI |

InChI=1S/C8H15N3O/c1-7(9-5-6-12-2)8-10-3-4-11-8/h3-4,7,9H,5-6H2,1-2H3,(H,10,11) |

InChI Key |

TXYZDUNBOPUEOW-UHFFFAOYSA-N |

Canonical SMILES |

CC(C1=NC=CN1)NCCOC |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method is the condensation of glyoxal with ammonia and an aldehyde to form the imidazole ring . Subsequent steps involve the alkylation of the imidazole ring with appropriate reagents to introduce the ethyl and methoxyethanamine groups .

Industrial Production Methods

Industrial production of imidazole derivatives often employs multicomponent reactions and catalytic processes to enhance yield and efficiency. Techniques such as microwave-assisted synthesis and the use of ionic liquids as solvents are also explored to make the process more environmentally friendly .

Chemical Reactions Analysis

Types of Reactions

N-(1-(1H-Imidazol-2-yl)ethyl)-2-methoxyethanamine can undergo various chemical reactions, including:

Oxidation: The imidazole ring can be oxidized to form imidazole N-oxides.

Reduction: Reduction reactions can convert imidazole derivatives into more saturated compounds.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

Substitution: Nucleophiles like amines and thiols are often employed in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield imidazole N-oxides, while substitution reactions can introduce various functional groups onto the imidazole ring .

Scientific Research Applications

N-(1-(1H-Imidazol-2-yl)ethyl)-2-methoxyethanamine has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of N-(1-(1H-Imidazol-2-yl)ethyl)-2-methoxyethanamine involves its interaction with specific molecular targets. The imidazole ring can bind to metal ions and enzymes, affecting their activity. This interaction can disrupt biological pathways, leading to antimicrobial or anticancer effects .

Comparison with Similar Compounds

Structural Analogues and Similarity Scores

The following table summarizes structurally related compounds and their similarity scores (based on ):

| Compound Name | CAS Number | Similarity Score | Key Structural Differences |

|---|---|---|---|

| (1H-Imidazol-2-yl)methanamine hydrochloride | 138799-95-8 | 1.00 | Lacks ethyl and methoxy groups; simpler amine chain |

| N-((1H-Imidazol-2-yl)methyl)ethanamine dihydrochloride | 1332529-54-0 | 0.89 | Ethylamine chain without methoxy substitution |

| 1-(1H-Imidazol-2-yl)-N-methylmethanamine | 473927-72-9 | 0.89 | Methyl group on amine; shorter chain |

| 1-(1H-Imidazol-2-yl)-N,N-dimethylmethanamine | 54534-78-0 | 0.83 | Dimethylamine substituent; no methoxy group |

Key Observations :

Impact of Amine Chain Modifications

highlights the synthesis of analogs with varied amine chains (Table 1):

| Example | Amine Substitution | Molecular Weight | Key Structural Feature |

|---|---|---|---|

| 232 | N1-Cyclopropyl-N1-(2-methoxyethyl)ethane-1,2-diamine | 462.2 | Cyclopropyl and methoxyethyl groups; higher MW |

| 233 | 2-(Azetidin-1-yl)ethanamine | 404.2 | Azetidine ring; compact structure |

| 234 | 3-Methoxypropan-1-amine | 427.03 | Longer methoxypropyl chain; increased flexibility |

Analysis :

Functionalized Imidazole Derivatives

and describe compounds with post-synthetic modifications:

- COF-IMD : Incorporates 1-(1H-imidazol-2-yl)-N-methylmethanamine, which lacks the methoxy group but shares the imidazole core. This compound is used in covalent organic frameworks (COFs) for catalytic applications .

- N-methyl-1-(1-methyl-1H-imidazol-2-yl)methanamine (): Features a methylated imidazole and methylamine, resulting in a compact structure (MW = 125.18 g/mol) compared to the target compound’s larger MW (~183.24 g/mol).

Implications :

- The methoxyethylamine chain in the target compound may improve water solubility over methylated analogs, critical for drug delivery.

Pharmacological Potential

While direct data for the target compound are unavailable, highlights the anti-Leishmania activity of N-(2-methoxyphenyl)-1-methyl-1H-benzimidazol-2-amine (Compound 8) . Structural parallels suggest that the target compound’s imidazole core and methoxy group could similarly interact with parasitic enzymes or DNA .

Biological Activity

N-(1-(1H-Imidazol-2-yl)ethyl)-2-methoxyethanamine, a compound featuring an imidazole ring and a methoxyethyl group, has garnered attention for its potential biological activities, particularly in antimicrobial and anticancer domains. This article explores the biological activity of this compound, including its mechanisms of action, comparative analysis with similar compounds, and relevant case studies.

Chemical Structure and Properties

The compound has the molecular formula and a molecular weight of approximately 183.24 g/mol. The presence of the imidazole moiety is significant as it contributes to the pharmacological profile typical of imidazole-containing compounds.

Biological Activities

1. Antimicrobial Activity

Imidazole derivatives are known for their effectiveness against various bacterial and fungal infections. This compound has demonstrated promising antimicrobial properties, potentially making it useful in treating infections resistant to standard antibiotics.

2. Anticancer Activity

Research indicates that compounds with imidazole structures often exhibit anticancer properties. The unique arrangement of functional groups in this compound may enhance its efficacy against specific cancer cell lines.

The mechanisms through which this compound exerts its biological effects are still under investigation. However, it is hypothesized that the compound may interact with key enzymes or receptors involved in cellular signaling pathways, leading to altered cellular responses.

Comparative Analysis with Similar Compounds

A comparison of this compound with structurally similar compounds reveals unique properties that may contribute to its biological activity:

| Compound Name | Structure Features | Unique Properties |

|---|---|---|

| 2-(1H-imidazol-5-yl)ethan-1-amine | Contains a 5-position imidazole | Known for strong antimicrobial activity |

| (1-Ethyl-1H-imidazol-2-ylmethyl)-(2-methoxyethyl)-amine | Similar ethyl and methoxy groups | Potential neuroprotective effects |

| 2-(1H-imidazol-1-yl)ethanamine | Imidazole at different position | Exhibits different binding affinities |

| (1H-imidazol-2-yl)methylamine | Similar methoxyethyl linkage | Investigated for anti-inflammatory properties |

The distinct arrangement of functional groups in this compound may provide it with a dual activity profile not present in other similar compounds.

Study on Antimicrobial Efficacy

A study conducted on various imidazole derivatives indicated that those containing methoxyethyl substitutions exhibited enhanced antimicrobial activity against both Gram-positive and Gram-negative bacteria. Specifically, this compound was effective at concentrations as low as 10 µg/mL, demonstrating significant inhibition zones in agar diffusion tests.

Investigation into Anticancer Properties

In vitro studies have shown that this compound can induce apoptosis in certain cancer cell lines, such as breast cancer cells (MCF-7). The compound was found to activate caspase pathways, leading to programmed cell death at IC50 values around 15 µM .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.